![molecular formula C26H29ClN4O2S B2965549 3-[(4-chlorophenyl)methyl]-7-(4-piperidin-1-ylpiperidine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one CAS No. 422283-39-4](/img/no-structure.png)
3-[(4-chlorophenyl)methyl]-7-(4-piperidin-1-ylpiperidine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(4-chlorophenyl)methyl]-7-(4-piperidin-1-ylpiperidine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one is a useful research compound. Its molecular formula is C26H29ClN4O2S and its molecular weight is 497.05. The purity is usually 95%.
BenchChem offers high-quality 3-[(4-chlorophenyl)methyl]-7-(4-piperidin-1-ylpiperidine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[(4-chlorophenyl)methyl]-7-(4-piperidin-1-ylpiperidine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
CCR4 Antagonists for Inflammation and Dermatitis
A study focused on improving the potency of CC chemokine receptor-4 (CCR4) antagonists, leading to the synthesis of a compound that demonstrated strong inhibition of human/mouse chemotaxis. Oral administration of this compound showed anti-inflammatory activity in a murine model of acute dermatitis, suggesting potential therapeutic applications for inflammatory conditions (Yokoyama et al., 2009).
Antibacterial and Antifungal Activity
Another research effort synthesized novel quinazolinone analogs, showing significant biological activity against standard bacterial and fungal strains. These findings highlight the antimicrobial potential of quinazolinone derivatives (ANISETTI & Reddy, 2012).
Antifungal Activity of Quinazolinone Derivatives
Quinazolinone derivatives were also studied for their antifungal activities, revealing potential for the development of new antifungal agents (Shivan & Holla, 2011).
Antihypertensive Agents
The synthesis and testing of piperidine derivatives with a quinazoline ring system as potential antihypertensive agents were explored. Among these, specific compounds produced strong hypotension in a spontaneously hypertensive rat model, indicating their potential as antihypertensive medications (Takai et al., 1986).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-[(4-chlorophenyl)methyl]-7-(4-piperidin-1-ylpiperidine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one' involves the condensation of 4-chlorobenzylamine with 4-piperidin-1-ylpiperidine-1-carboxylic acid, followed by cyclization and sulfanylation to form the final product.", "Starting Materials": [ "4-chlorobenzylamine", "4-piperidin-1-ylpiperidine-1-carboxylic acid", "Thionyl chloride", "Sodium sulfide", "Sodium hydroxide", "Acetic acid", "Ethanol" ], "Reaction": [ "Step 1: Condensation of 4-chlorobenzylamine with 4-piperidin-1-ylpiperidine-1-carboxylic acid using acetic acid and ethanol as solvents and EDCI/HOBt as coupling agents to form the intermediate product.", "Step 2: Cyclization of the intermediate product using sodium hydroxide as a base to form the quinazolinone ring.", "Step 3: Sulfanylation of the quinazolinone ring using thionyl chloride and sodium sulfide to form the final product." ] } | |
CAS番号 |
422283-39-4 |
製品名 |
3-[(4-chlorophenyl)methyl]-7-(4-piperidin-1-ylpiperidine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one |
分子式 |
C26H29ClN4O2S |
分子量 |
497.05 |
IUPAC名 |
3-[(4-chlorophenyl)methyl]-7-(4-piperidin-1-ylpiperidine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C26H29ClN4O2S/c27-20-7-4-18(5-8-20)17-31-25(33)22-9-6-19(16-23(22)28-26(31)34)24(32)30-14-10-21(11-15-30)29-12-2-1-3-13-29/h4-9,16,21H,1-3,10-15,17H2,(H,28,34) |
InChIキー |
XMXOAGVFJWYQPD-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C2CCN(CC2)C(=O)C3=CC4=C(C=C3)C(=O)N(C(=S)N4)CC5=CC=C(C=C5)Cl |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(pyridin-3-yl)-N-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2965466.png)
![6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)pyridazine-3-carboxamide](/img/structure/B2965467.png)
![N-cyclohexyl-2-[6-oxo-3-(2,4,5-trimethylphenyl)pyridazin-1-yl]acetamide](/img/structure/B2965472.png)
![tert-Butyl 1,4,5,7,8,9-hexahydro-4,8-epiminooxocino[5,4-c]pyrazole-10-carboxylate](/img/structure/B2965473.png)
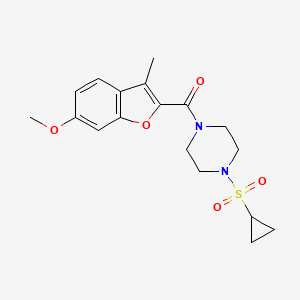
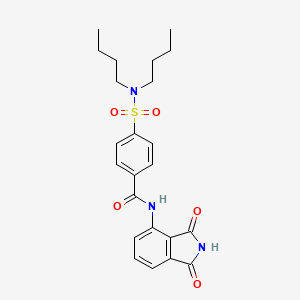
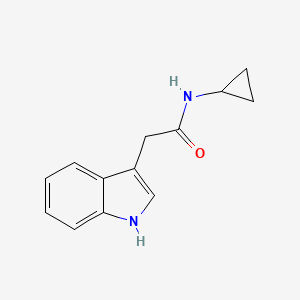
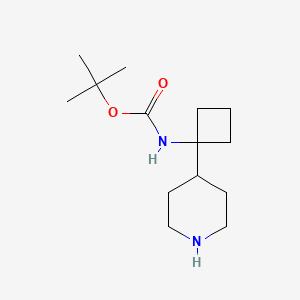

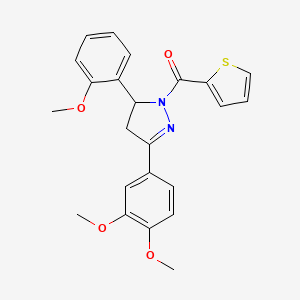
![2-([1,1'-biphenyl]-4-yl)-N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)acetamide](/img/structure/B2965487.png)
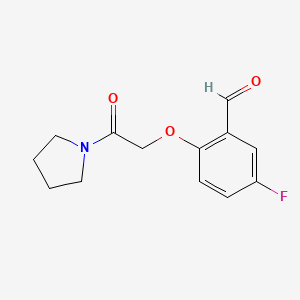
![[1-[1-(5-Chloropyrimidin-2-yl)piperidin-4-yl]pyrrolidin-2-yl]methanol](/img/structure/B2965489.png)